2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an acetylpiperidinyl moiety, and a carbamate functional group. It is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate typically involves the reaction of 1-acetylpiperidine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
1-acetylpiperidine+2,2,2-trifluoroethyl chloroformatetriethylamine2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is used in several scientific research fields:
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The acetylpiperidinyl group contributes to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl N-(1-benzylpiperidin-4-yl)carbamate
- 2,2,2-Trifluoroethyl N-(1-methylpiperidin-4-yl)carbamate
- 2,2,2-Trifluoroethyl N-(1-phenylpiperidin-4-yl)carbamate
Comparison: Compared to these similar compounds, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group imparts similar properties across these compounds, such as increased lipophilicity and stability, but the specific substituents on the piperidine ring can significantly alter their chemical behavior and applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O3/c1-7(16)15-4-2-8(3-5-15)14-9(17)18-6-10(11,12)13/h8H,2-6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENGAVELWHZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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